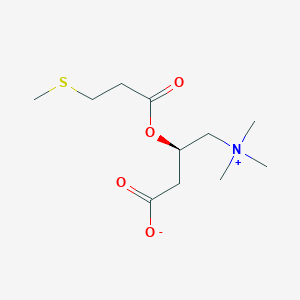
1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone, also known as ADTB, is a synthetic compound that has been used in various scientific research studies. It is a benzothiazole derivative that has shown potential in the field of neuroscience and drug discovery.
Wirkmechanismus
The exact mechanism of action of 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone is not fully understood. However, it has been suggested that 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone may exert its neuroprotective effects through the activation of the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone has been shown to exhibit neuroprotective effects in various cellular and animal models of neurological disorders. It has also been shown to have anti-inflammatory and immunomodulatory effects. 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone has been found to increase the expression of antioxidant enzymes and decrease the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone has several advantages for use in lab experiments. It is a synthetic compound, which allows for easy synthesis and purification. It has also been shown to exhibit low toxicity in vitro and in vivo. However, one limitation of 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for neurological disorders. Another direction is to study its potential as an anti-inflammatory agent and as a modulator of the immune system. Additionally, future studies could focus on the optimization of the synthesis method for 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone and the development of analogs with improved pharmacological properties.
Conclusion:
In conclusion, 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone is a synthetic compound that has shown potential in various scientific research studies. It has been shown to exhibit neuroprotective effects, anti-inflammatory effects, and immunomodulatory effects. 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone has several advantages for use in lab experiments, including easy synthesis and low toxicity. However, its mechanism of action is not fully understood, which may limit its development as a therapeutic agent. Future studies could focus on further investigating its mechanism of action and its potential as a therapeutic agent for neurological disorders, as well as its potential as an anti-inflammatory agent and as a modulator of the immune system.
Synthesemethoden
The synthesis of 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone involves a series of chemical reactions. The starting material for the synthesis is 2-aminobenzothiazole, which undergoes a reaction with 2,3-butanedione to form 2-(2-oxo-2,3-dihydro-1H-benzothiazol-7-ylamino)propan-1-ol. This intermediate is then reacted with hydroxylamine hydrochloride to form 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone has been used in various scientific research studies due to its potential as a therapeutic agent for neurological disorders. It has been shown to exhibit neuroprotective effects in vitro and in vivo. 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone has also been studied for its potential as an anti-inflammatory agent and as a modulator of the immune system.
Eigenschaften
CAS-Nummer |
120164-27-4 |
|---|---|
Produktname |
1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone |
Molekularformel |
C11H12N2O2S |
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
1-(2-amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-yl)ethanone |
InChI |
InChI=1S/C11H12N2O2S/c1-4-5(2)9(15)7(6(3)14)10-8(4)13-11(12)16-10/h15H,1-3H3,(H2,12,13) |
InChI-Schlüssel |
VSZLAFAHEMUXRA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C(=O)C)O)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C(=O)C)O)C |
Synonyme |
Ethanone, 1-(2-amino-6-hydroxy-4,5-dimethyl-7-benzothiazolyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)

![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)


![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)


